molecular formula C16H13NO5S B10879280 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate

Cat. No.: B10879280
M. Wt: 331.3 g/mol
InChI Key: LRQHGRPSJDFMHF-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate is an organic compound with a complex structure, featuring both aromatic and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate typically involves multiple steps:

    Esterification: The nitro compound is then subjected to esterification with 2-mercaptobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Oxidation: The final step involves the oxidation of the intermediate to form the desired product, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite, or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfanyl and nitro groups. It may also serve as a probe in biochemical assays.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-3-nitrophenyl)-2-oxoethyl benzoate: Lacks the sulfanyl group, making it less reactive in certain biochemical contexts.

    2-(4-Methylphenyl)-2-oxoethyl 2-sulfanylbenzoate: Lacks the nitro group, affecting its redox properties.

    2-(4-Nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-sulfanylbenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-sulfanylbenzoate

InChI

InChI=1S/C16H13NO5S/c1-10-6-7-11(8-13(10)17(20)21)14(18)9-22-16(19)12-4-2-3-5-15(12)23/h2-8,23H,9H2,1H3

InChI Key

LRQHGRPSJDFMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2S)[N+](=O)[O-]

Origin of Product

United States

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